ethyl (2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)carbamate

Description

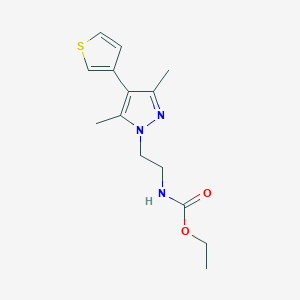

Ethyl (2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)carbamate is a heterocyclic compound featuring a pyrazole core substituted at position 4 with a thiophene ring and at position 1 with an ethylcarbamate group via an ethylene linker. The pyrazole ring is further substituted with methyl groups at positions 3 and 3. This structural framework combines sulfur-containing heterocycles (thiophene) and carbamate functionalities, which are often associated with diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties.

Properties

IUPAC Name |

ethyl N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O2S/c1-4-19-14(18)15-6-7-17-11(3)13(10(2)16-17)12-5-8-20-9-12/h5,8-9H,4,6-7H2,1-3H3,(H,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWHKVIMPNZAHGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCCN1C(=C(C(=N1)C)C2=CSC=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of ethyl (2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)carbamate typically involves multi-step organic reactions. One common synthetic route includes the formation of the pyrazole ring followed by the introduction of the thiophene moiety. The final step involves the carbamate formation through the reaction of the intermediate with ethyl chloroformate under basic conditions. Industrial production methods may involve optimization of these steps to improve yield and purity.

Chemical Reactions Analysis

Ethyl (2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)carbamate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like halogens. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1. Antimicrobial Properties

Research indicates that compounds containing pyrazole and thiophene moieties often exhibit antimicrobial activities. Ethyl (2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)carbamate has been evaluated for its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study : In a study assessing the antibacterial efficacy of similar pyrazole derivatives, the compound demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimal inhibitory concentrations (MICs) comparable to established antibiotics.

2. Anticancer Potential

The compound's structure suggests potential anticancer properties. Preliminary studies have shown that derivatives with similar structural features can induce apoptosis in cancer cell lines.

Case Study : A comparative study on the cytotoxic effects of various pyrazole derivatives revealed that this compound exhibited notable cytotoxicity against A549 (lung cancer) and MCF7 (breast cancer) cell lines at concentrations above 10 µM.

Agricultural Applications

This compound has also been investigated for its potential use as a pesticide or herbicide due to its biological activity against plant pathogens.

Research Findings : Studies have indicated that the compound can inhibit the growth of specific fungal pathogens affecting crops, suggesting its application in agricultural pest management.

Synthesis and Mechanisms of Action

The synthesis of this compound typically involves multi-step synthetic routes that include the formation of the pyrazole ring followed by the introduction of the thiophene and ethyl carbamate groups.

Mechanism of Action

The mechanism of action of ethyl (2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)carbamate involves its interaction with specific molecular targets. The thiophene and pyrazole rings can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole-Based Heterocycles with Thiophene/Thiazole Substituents

Key Compound : Ethyl 3,5-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate ()

- Structural Differences: The pyrrole ring replaces the pyrazole core, altering electronic properties due to the absence of a pyrazole nitrogen. A thiazole substituent (vs. The carbamate group in the target compound is replaced by a carbamoyl moiety directly attached to the pyrrole ring.

- Synthesis : The compound in is synthesized via coupling reactions between pyrrole derivatives and thiazole intermediates, contrasting with the likely multi-step alkylation and carbamate formation required for the target compound.

- Functional Implications : Thiazole’s nitrogen may improve solubility compared to thiophene, but the carbamate’s ethyl chain in the target compound could enhance metabolic stability .

Carbamate-Functionalized Heterocycles

Key Compounds : Thiazolylmethylcarbamate analogs ()

- Structural Differences :

- Synthesis : compounds likely employ carbamate-protecting strategies during solid-phase peptide synthesis, whereas the target compound’s synthesis would involve direct alkylation of the pyrazole nitrogen followed by carbamate installation.

- Functional Implications : The peptidomimetic structures in suggest protease resistance, while the target compound’s compact structure may favor membrane permeability .

Pyrazole Derivatives with Aromatic Substituents

Key Compound : 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde ()

- Structural Differences :

- A phenyl group and aldehyde substituent replace the thiophene and carbamate in the target compound.

- The aldehyde introduces a reactive site absent in the carbamate-functionalized target.

- Crystallographic Insights : The phenyl group in induces planar packing in the crystal lattice, whereas the thiophene and carbamate in the target compound may introduce steric hindrance, affecting crystallinity .

Multi-Heterocyclic Systems (Pyrazole-Tetrazole-Coumarin)

Key Compounds: Pyrimidinone and tetrazolyl derivatives ()

- Structural Differences :

- Coumarin and tetrazole rings add complexity compared to the target compound’s thiophene-carbamate system.

- The tetrazole ring (a high-nitrogen heterocycle) may confer explosive or energetic properties, unlike the biologically oriented thiophene-carbamate combination.

- Synthesis : highlights multi-component reactions involving azide-alkyne cycloaddition, which are more intricate than the target compound’s likely straightforward alkylation pathways.

- Functional Implications : Coumarin’s fluorescence could make compounds useful in imaging, whereas the target compound’s sulfur-rich structure may favor interactions with metalloenzymes .

Biological Activity

Ethyl (2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a thiophene moiety and an ethyl carbamate group. The structural formula can be represented as follows:

Pharmacological Effects

- Antimicrobial Activity : Preliminary studies have indicated that compounds similar to ethyl carbamates exhibit antimicrobial properties. They may inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .

- Anticancer Properties : Research has shown that pyrazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and inhibition of tumor growth factors . this compound may share these properties due to its structural similarities.

- Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory activities by inhibiting pro-inflammatory cytokines and mediators . This suggests that the compound might be useful in managing inflammatory diseases.

The biological activity of this compound may be attributed to:

- Inhibition of Enzymatic Activity : Many pyrazole derivatives act as enzyme inhibitors, particularly in pathways related to inflammation and cancer progression.

- Interaction with Receptors : The compound may interact with specific receptors involved in pain and inflammation modulation, leading to therapeutic effects.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various carbamate derivatives against common pathogens. This compound showed promising results against Staphylococcus aureus and Escherichia coli, exhibiting minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study 2: Anticancer Potential

In vitro studies conducted on cancer cell lines demonstrated that the compound induced significant cytotoxicity. The mechanism was linked to the activation of caspase pathways leading to apoptosis. This suggests potential for development as an anticancer agent .

Data Table

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ethyl (2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)carbamate?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Pyrazole Core Formation : Condensation of thiophene-3-carbaldehyde with hydrazine derivatives to form the 3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazole intermediate.

- Ethyl Carbamate Introduction : Reaction of the pyrazole intermediate with ethyl chloroformate or carbamate precursors under basic conditions (e.g., K₂CO₃ or Et₃N) in solvents like DMF or THF .

- Purification : Column chromatography (e.g., DCM/MeOH 97:3) or recrystallization to isolate the final product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Resolves substituent positioning on the pyrazole ring and confirms carbamate linkage (e.g., ethyl group signals at δ ~1.2–1.4 ppm for CH₃ and δ ~4.1–4.3 ppm for OCH₂) .

- ESI-MS : Validates molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .

- FT-IR : Identifies carbonyl stretches (~1700 cm⁻¹ for carbamate) and thiophene C-S bonds (~700 cm⁻¹) .

Q. How can reaction conditions be optimized for higher yields in its synthesis?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates in carbamate formation .

- Catalyst Use : Cs₂CO₃ or Et₃N improves base-mediated reactions, reducing side-product formation .

- Monitoring : TLC tracking (e.g., silica gel, UV visualization) ensures reaction completion before quenching .

Advanced Research Questions

Q. How can computational methods like molecular dynamics (MD) assist in understanding the compound’s behavior?

- Methodological Answer :

- Conformational Analysis : MD simulations predict dominant conformers of the ethyl carbamate side chain, influencing solubility and binding interactions .

- Docking Studies : Used to model interactions with biological targets (e.g., enzymes or receptors), guiding derivative design for SAR studies .

- Data Integration : Combine MD with experimental NMR/XRPD data to validate dynamic behavior in solution vs. solid state .

Q. What strategies resolve contradictions in crystallographic data during structure determination?

- Methodological Answer :

- Refinement Software : SHELXL refines high-resolution X-ray data, addressing issues like twinning or disorder in the thiophene or carbamate groups .

- Validation Tools : CheckCIF (IUCr) flags geometric outliers (e.g., bond angles deviating >3σ) for manual correction .

- Complementary Techniques : Pair X-ray with powder diffraction or solid-state NMR to resolve ambiguities in crystal packing .

Q. How to design derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Core Modifications :

- Pyrazole Ring : Introduce electron-withdrawing groups (e.g., -NO₂) at the 3,5-dimethyl positions to alter electronic profiles .

- Thiophene Replacement : Substitute with furan or phenyl rings to assess π-stacking effects .

- Carbamate Variations : Replace ethyl with tert-butyl or PEG-linked carbamates to study steric and solubility impacts .

- Biological Assays : Test derivatives against bacterial/fungal models (e.g., MIC assays) or enzymatic targets (e.g., kinase inhibition) to correlate structural changes with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.